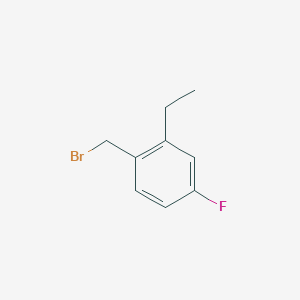

1-(bromomethyl)-2-ethyl-4-fluorobenzene

Descripción

1-(Bromomethyl)-2-ethyl-4-fluorobenzene is a substituted aromatic compound featuring a bromomethyl (-CH2Br) group at position 1, an ethyl (-C2H5) group at position 2, and a fluorine atom at position 4. This structure combines steric bulk (ethyl), electron-withdrawing halogens (Br, F), and a reactive benzylic bromine, making it a versatile intermediate in organic synthesis.

Propiedades

IUPAC Name |

1-(bromomethyl)-2-ethyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVXXKJDXSLVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethyl-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Substitution: Formation of 2-ethyl-4-fluorobenzyl alcohol, 2-ethyl-4-fluorobenzonitrile, or 2-ethyl-4-fluorobenzylamine.

Oxidation: Formation of 2-ethyl-4-fluorobenzoic acid.

Reduction: Formation of 2-ethyl-4-fluorotoluene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1-(Bromomethyl)-2-ethyl-4-fluorobenzene is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The bromomethyl group is highly reactive, making it suitable for nucleophilic substitution reactions. This allows for the introduction of various functional groups, which are essential for developing new drugs and materials.

Reactivity and Transformations

The compound undergoes several types of reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, allowing for the formation of alcohols or amines.

- Oxidation Reactions : Under specific conditions, it can be oxidized to yield alcohols or carboxylic acids.

- Reduction Reactions : The bromomethyl group can also be reduced to form corresponding methyl derivatives.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound can be utilized to study enzyme-catalyzed reactions involving halogenated substrates. Its structure allows researchers to investigate the effects of halogenation on enzyme activity and substrate specificity.

Fluorescent Probes

The compound has potential applications in the development of fluorescent probes for biological imaging. By modifying its structure, researchers can create probes that selectively bind to specific biological targets, facilitating the study of cellular processes .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals with desired properties. Its ability to undergo various chemical transformations makes it a valuable building block in the synthesis of materials used in electronics, coatings, and pharmaceuticals .

Continuous Flow Processes

The industrial synthesis of this compound may involve continuous flow processes to enhance yield and purity. Automated reactors allow for precise control over reaction conditions, optimizing production efficiency.

Case Studies

Case Study 1: Synthesis of Fluorescent Probes

Research has demonstrated the successful use of this compound as a precursor in synthesizing novel fluorescent probes for cellular imaging. These probes were designed based on drug-like ligands and showed promising results in binding affinity studies with cannabinoid receptors .

Case Study 2: Enzyme Studies

In a study focused on enzyme-catalyzed reactions, researchers utilized halogenated substrates like this compound to investigate how halogenation affects enzyme kinetics and substrate interactions. The findings indicated that halogenated compounds could significantly alter enzyme activity, providing insights into drug design .

Mecanismo De Acción

The mechanism of action of 1-(bromomethyl)-2-ethyl-4-fluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The presence of the fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-(bromomethyl)-2-ethyl-4-fluorobenzene with its analogs:

*Hypothetical data inferred from analogs.

Nucleophilic Substitution

- 1-(Bromomethyl)-4-fluorobenzene : Used in nucleophilic reactions with amines or thiols to generate heterocycles (e.g., thiazoles) under mild conditions (DMF, K2CO3) .

- This compound : The ethyl group at C2 may hinder nucleophilic attack at the benzylic bromine, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) to proceed efficiently.

Cross-Coupling Reactions

- 1-(Bromomethyl)-4-chloro-2-fluorobenzene : Chlorine at C4 enables Suzuki-Miyaura couplings, while fluorine stabilizes the aromatic ring .

- 1-(2-Bromoethyl)-4-fluorobenzene : The extended alkyl chain facilitates radical-based reactions, as seen in iron-catalyzed fluoroalkylative sulfonylation protocols .

Antibacterial Hybrids

Key Research Findings

Steric Effects : Ethyl substituents at ortho positions reduce reaction yields in SN2 reactions by ~20% compared to para-substituted analogs (e.g., 1-(bromomethyl)-4-fluorobenzene) .

Electronic Effects : Fluorine at C4 stabilizes transition states in electrophilic substitutions, enabling regioselective functionalization .

Synthetic Flexibility : Bromomethyl groups are pivotal in homologation strategies, such as C–C bond insertions with diazo compounds (e.g., trifluorodecane diazo derivatives) .

Actividad Biológica

1-(Bromomethyl)-2-ethyl-4-fluorobenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group, an ethyl substituent, and a fluorine atom on the benzene ring, which can influence its reactivity and interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 217.08 g/mol. The presence of the bromine atom can facilitate nucleophilic substitution reactions, while the fluorine atom may enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzymatic functions or interference with genetic material. The fluorine atom may also modulate the compound's binding affinity to biological targets.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of several brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Investigation into Anticancer Properties

Another research effort focused on the anticancer properties of halogenated benzene derivatives. In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-4-ethyl-2-fluorobenzene | Structure | Antimicrobial, anticancer |

| Ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate | Structure | Antimicrobial, anticancer |

| 3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid | Structure | Biological activity research |

Q & A

Q. What in vitro models are suitable for evaluating the bioactivity of derivatives of this compound?

- Methodological Answer :

- Anticancer Screening : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization, noting IC₅₀ shifts due to bromomethyl’s alkylation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.